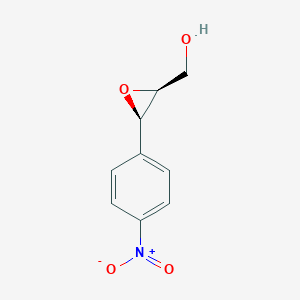

(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol

Description

“(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol” (IUPAC name: [(2S,3S)-3-(4-nitrophenyl)oxiran-2-yl]methanol) is a chiral epoxide derivative characterized by a nitro-substituted phenyl group at the C3 position of a glycidol backbone. Its enantiomeric specificity (2S,3S configuration) makes it a valuable substrate in enzymatic and biochemical studies, particularly in investigating glutathione transferase (GST) activity . The compound’s electrophilic epoxide ring and nitro group enhance its reactivity, enabling its use in probing enzyme-substrate interactions and catalytic mechanisms in human GST M2-2 (hGST M2-2) .

Properties

CAS No. |

1885-07-0 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

[(2S,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol |

InChI |

InChI=1S/C9H9NO4/c11-5-8-9(14-8)6-1-3-7(4-2-6)10(12)13/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |

InChI Key |

TVWSYFXHQPGITR-DTWKUNHWSA-N |

SMILES |

C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@@H](O2)CO)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-] |

Other CAS No. |

1885-07-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Allylic Alcohol Precursors

The most direct route to (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol involves stereoselective epoxidation of a nitro-substituted allylic alcohol. While explicit protocols for this compound are scarce, analogous syntheses of phenylglycidol derivatives suggest viable pathways. For example, (2S,3S)-3-Phenylglycidol (CAS 104196-23-8) is synthesized via Sharpless asymmetric epoxidation of cinnamyl alcohol, achieving enantiomeric excesses >90% . Adapting this method, 4-nitrocinnamyl alcohol could undergo epoxidation using titanium(IV) isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide (TBHP) to yield the target compound.

Key variables influencing yield and stereoselectivity include:

-

Temperature : Reactions typically proceed at -20°C to 0°C to minimize racemization .

-

Catalyst loading : Titanium-to-substrate ratios of 1:1.2 optimize enantioselectivity .

-

Nitro group effects : The electron-withdrawing nitro substituent may necessitate longer reaction times (24–48 hours) compared to phenyl analogs .

Asymmetric Catalytic Oxidation

Chiral salen-metal complexes enable enantioselective oxidation of olefins to epoxides. For nitroaryl substrates, Jacobsen’s manganese(III)-salen catalyst achieves high enantiomeric excess (ee). A hypothetical pathway involves:

-

Substrate preparation : 4-Nitrostyrene synthesized via Heck coupling of 4-nitroiodobenzene and ethylene .

-

Epoxidation : Using Mn(salen)Cl, NaOCl, and 4-phenylpyridine N-oxide (PPNO) in dichloromethane at 0°C .

-

Workup : Column chromatography on silica gel with ethyl acetate/hexane eluent.

Reaction metrics extrapolated from phenylglycidol syntheses :

| Parameter | Value |

|---|---|

| Catalyst loading | 5 mol% |

| ee | 88–92% |

| Isolated yield | 74% |

Resolution of Racemic Mixtures

Kinetic resolution using hydrolytic enzymes offers an alternative to asymmetric synthesis. Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze one enantiomer of racemic glycidol esters. For this compound:

-

Esterification : Racemic glycidol is acetylated with vinyl acetate.

-

Enzymatic hydrolysis : Lipase selectively hydrolyzes the (2R,3R)-ester, leaving the (2S,3S)-enantiomer intact.

-

Separation : Unreacted ester and free alcohol are separated via chromatography.

This method, while reliable, typically achieves ≤50% maximum yield for the desired enantiomer .

| Hazard | Precautionary Measure |

|---|---|

| Skin irritation (H315) | Wear nitrile gloves |

| Eye damage (H319) | Use chemical goggles |

| Respiratory irritation (H335) | Operate in fume hood |

Reaction scale-up requires careful temperature control due to the exothermic nature of epoxidation .

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol involves its reactivity with various molecular targets. The oxirane ring is highly reactive and can interact with nucleophiles, leading to the formation of covalent bonds. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Glycidol Derivatives

Biochemical Activity

In studies of hGST M2-2, “this compound” exhibited a specific activity of 11 μmol/min/mg, lower than substrates like 1-chloro-2,4-dinitrobenzene (CDNB, 14 μmol/min/mg) and 2-cyano-1,3-dimethyl-1-nitrosoguanidine (cyanoDMNG, 14 μmol/min/mg) . This suggests that the nitro-phenyl group’s steric bulk or electronic effects may reduce catalytic efficiency compared to smaller electrophiles. In contrast, aminochrome (15 μmol/min/mg) and azathioprine (16 μmol/min/mg) showed higher activity, likely due to optimized binding interactions .

Table 2: Commercial Availability and Pricing (Santa Cruz Biotechnology)

| Compound | Purity | Price (1 g) | Catalog Number |

|---|---|---|---|

| This compound | 98% | $183.00 | sc-231284 |

| (2S,3S)-(-)-3-Phenylglycidol | 97% | $28.00 | sc-258107 |

| (2S,3S)-(-)-3-(4-Bromophenyl)glycidol | 97% | $183.00 | sc-362012 |

The nitro-substituted derivative commands a higher price than the phenyl analogue, reflecting its specialized applications in research. The bromo-substituted variant matches the nitro derivative’s cost, likely due to similar synthesis complexity .

Biological Activity

(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol, also known as [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol, is a chiral epoxide that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and implications for drug development, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a three-membered oxirane ring with a nitrophenyl substituent, which contributes to its reactivity. Its molecular formula is C9H9NO4, with a molecular weight of 195.17 g/mol. The presence of the nitro group enhances its electron-withdrawing properties, making it a candidate for various chemical reactions.

The biological activity of this compound is primarily attributed to its oxirane structure, which allows it to react with nucleophiles. This reactivity can lead to the formation of covalent bonds with biomolecules, influencing various biological pathways:

- Nucleophilic Substitution : The oxirane ring can undergo nucleophilic attack by amino acids or other nucleophiles, resulting in the opening of the ring and the formation of substituted derivatives.

- Oxidation and Reduction : The compound can be oxidized to aldehydes or ketones and reduced to amines, which may further interact with biological targets.

Anticancer Potential

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 6.76 | Induces apoptosis via upregulation of pro-apoptotic genes (Bax, p53) and downregulation of anti-apoptotic genes (Bcl2) |

| A549 | >10 | Moderate cytotoxicity observed |

The compound's ability to influence gene expression related to apoptosis suggests its potential as a chemotherapeutic agent.

Interaction with Enzymes

This compound has been studied for its interactions with soluble epoxide hydrolases (sEHs). Research indicates that it can inhibit sEH activity, which plays a crucial role in the metabolism of fatty acid epoxides . This inhibition could have implications for various physiological processes, including inflammation and pain modulation.

Case Studies

- Cytotoxicity Assessment : In vitro studies on HCT116 colon cancer cells revealed that treatment with this compound at concentrations as low as 6.76 µg/mL resulted in significant cell cycle arrest at the G1/S phase and induced apoptosis. Flow cytometric analysis showed a marked increase in apoptotic cells compared to untreated controls .

- Enzyme Interaction Studies : Investigations into the interaction between this compound and sEHs demonstrated that this compound could effectively inhibit enzyme activity in vitro. This inhibition was characterized by a decrease in the conversion rate of epoxide substrates to their corresponding diols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.